1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
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Overview
Description
1-tert-Butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound features a pyrazole ring fused to a pyridine ring, with various substituents including a tert-butyl group, a chlorine atom, and a carboxylic acid group. Due to its unique structure, it has garnered interest in various scientific fields, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the cyclization of hydrazine derivatives with β-keto esters under acidic conditions. Subsequent steps may include chlorination and methylation reactions to introduce the chlorine and methyl groups, respectively.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as amides or esters.
Reduction: Reduction reactions can be performed on the pyridine ring, leading to the formation of different pyridine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Amides, esters, and carboxylic acids.
Reduction: Reduced pyridine derivatives.
Substitution: Alkoxy or amino-substituted pyridines.
Scientific Research Applications
This compound has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives have been studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the derivative and its intended application. For example, in medicinal chemistry, it may inhibit certain enzymes or bind to receptors involved in disease processes.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyrazolo[3,4-b]pyridine core but differ in their substituents and functional groups.
Indole derivatives: While structurally different, indole derivatives also exhibit biological activity and are used in drug development.
Uniqueness: 1-tert-Butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid stands out due to its specific combination of substituents, which can impart unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-tert-butyl-6-chloro-3-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2/c1-6-7-5-8(11(17)18)9(13)14-10(7)16(15-6)12(2,3)4/h5H,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMDNXGCAQSVGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC(=C(C=C12)C(=O)O)Cl)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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